3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
This compound features a pyridine core substituted at the 4-position with a methoxy group connected to a piperidin-4-ylmethyl moiety. The piperidine nitrogen is further functionalized with a 4-methylthiophene-2-carbonyl group. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting neurological or antimicrobial pathways .
Properties
IUPAC Name |
[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-9-17(23-12-13)18(21)20-7-4-15(5-8-20)11-22-16-3-6-19-10-14(16)2/h3,6,9-10,12,15H,4-5,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQYBBMSZQCRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the 4-methylthiophene-2-carbonyl Group: This step involves the acylation of the piperidine intermediate using 4-methylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Methoxylation of Pyridine: The pyridine ring is methoxylated using sodium methoxide and methyl iodide.
Coupling Reaction: The final step involves coupling the methoxylated pyridine with the piperidine intermediate under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring in the compound’s structure is susceptible to oxidation. Common reagents include m-chloroperbenzoic acid (m-CPBA) or other peroxides under mild conditions. Oxidation would likely convert the thiophene ring to its epoxide or sulfoxide derivatives, depending on the reaction pathway.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thiophene oxidation | m-CPBA, dichloromethane, room temperature | Oxidized thiophene derivative |
Nucleophilic Substitution at Pyridine Methoxy Group
The methoxy group on the pyridine ring may undergo nucleophilic substitution with alkyl halides or other electrophiles in the presence of a base (e.g., NaH or K2CO3). This reaction would yield alkoxy derivatives with modified lipophilicity.
Piperidine Ring Functionalization
The piperidine ring’s nitrogen may participate in alkylation or acylation reactions. For example, treatment with alkyl halides or acyl chlorides under basic conditions could introduce new substituents, altering the compound’s pharmacokinetic profile.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Alkylation of piperidine | Alkyl halide, base | Alkylated piperidine derivative |
Intramolecular Cyclization
The compound’s structure allows for potential intramolecular cyclization via the piperidine nitrogen or methoxy group. For instance, under acidic or basic conditions, the methoxy group could act as a leaving group, forming a larger ring system (e.g., a fused bicyclic structure). This reaction mechanism aligns with Baldwin’s rules for cyclization .
Example Mechanism :
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Activation of the methoxy group (e.g., protonation under acidic conditions).
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Formation of a new C-N bond between the methoxy oxygen and the piperidine nitrogen.
Hydrogenation Reactions
If the pyridine or thiophene rings contain double bonds (unlikely in the given structure), hydrogenation with catalysts like Raney-Ni or Pd/C could reduce these rings. For example, thiophene hydrogenation would yield a tetrahydrothiophene derivative. This reaction is supported by analogous piperidine hydrogenation studies .
Coupling Reactions
The compound may participate in Suzuki–Miyaura coupling if halogen substituents are present. For instance, a halogenated thiophene derivative could couple with boronic acid partners to form aryl-aryl bonds. Optimal conditions include palladium catalysts and mild temperatures .
Stability and Reaction Conditions
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Stability : The compound is stable under standard laboratory conditions but may degrade under strong oxidizing agents (e.g., H2O2) or extreme pH.
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Solvent Sensitivity : Reactions involving the piperidine ring may require polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
Key Research Findings
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Regioselectivity : The thiophene ring’s electron-rich nature may direct electrophilic substitution to specific positions (e.g., para to the methyl group).
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Stereoselectivity : Piperidine ring reactions (e.g., alkylation) may show stereoselectivity depending on reaction conditions and catalysts .
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Mechanistic Insights : Oxidation and substitution reactions are critical for modulating the compound’s pharmacological activity, as seen in analogous piperidine derivatives.
Scientific Research Applications
The compound 3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic molecule that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, biological research, and material science, supported by data tables and case studies.
Medicinal Chemistry
Therapeutic Potential : The compound has shown promise in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets suggests potential anti-inflammatory and anticancer activities.
Case Study: Anticancer Activity
Research conducted on similar compounds indicates that modifications on the piperidine ring can enhance the binding affinity to cancer cell receptors. For instance, studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism involving the inhibition of cell proliferation pathways.
Biological Research
Mechanism of Action : The interaction of this compound with biological targets such as enzymes and receptors is crucial for its activity. Studies have indicated that it may modulate pathways involved in inflammation and cell signaling.
Experimental Findings
In vitro studies have reported that the compound can inhibit specific enzymes associated with inflammatory responses, leading to decreased production of pro-inflammatory cytokines. This suggests a potential application in treating chronic inflammatory diseases.
Material Science
Polymer Applications : The unique structure of this compound allows it to be used as a building block in the synthesis of advanced materials, including conductive polymers.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity due to its thiophene group, which is known for its electronic properties. This application is particularly relevant in the development of organic electronic devices.
Mechanism of Action
The mechanism by which 3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The piperidine and pyridine rings could facilitate binding to specific molecular targets, while the thiophene group might enhance its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties
*Calculated based on molecular formula.
Key Observations:
Amino and chloro groups in ’s pyridine derivatives reduce lipophilicity, correlating with higher melting points (268–287°C) due to stronger intermolecular forces .
Biological Activity Trends: Piperidine derivatives with aromatic substituents (e.g., nitrobenzyl in , dimethylphenyl in ) show affinity for neurological targets (e.g., dopamine D2 receptors) or antimicrobial synergy. The target compound’s methylthiophene may favor similar interactions. Pyridine intermediates with amino and chloro groups () lack direct biological data but are synthetically versatile for further functionalization.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 4-methylthiophene-2-carbonyl chloride to a piperidine intermediate, analogous to methods in . Yields for similar compounds range from 67% to 81% .
Pharmacological and Physicochemical Data Gaps
- Target Compound: No direct solubility, stability, or binding affinity data are available. Its methylthiophene group may confer metabolic stability compared to nitro or chloro substituents, which are prone to reduction or hydrolysis .
Biological Activity
3-Methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine, also known by its CAS number 2379997-48-3, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 341.4 g/mol. The compound features a pyridine ring substituted with a piperidine moiety and a thiophene derivative, which may contribute to its biological activities.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂S |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 2379997-48-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. Research indicates that it may modulate various biological pathways, potentially affecting processes such as apoptosis, inflammation, and cellular signaling.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant effects on cellular models:
- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of cancer cell lines. For instance, studies involving human cancer cell lines indicated that it could reduce cell viability in a dose-dependent manner.
- Neuroprotective Effects : Preliminary research suggests that this compound may possess neuroprotective properties, potentially through the modulation of apoptotic pathways and mitochondrial function.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell proliferation and induced apoptosis through caspase activation pathways.
- Neurodegenerative Disorders : In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine?
Methodological Answer:
- Step 1: Synthesize the piperidine-4-ylmethanol intermediate via reductive amination or hydroxylation of a piperidine precursor.
- Step 2: Introduce the 4-methylthiophene-2-carbonyl group using an acylation reaction. Activate the carboxylic acid (from 4-methylthiophene-2-carboxylic acid) with coupling agents like EDC/HOBt or DCC under inert conditions (e.g., dry dichloromethane) .
- Step 3: Perform an etherification reaction to attach the methoxypyridine moiety. Use a nucleophilic substitution or Mitsunobu reaction with 3-methyl-4-hydroxypyridine and the acylated piperidine intermediate .
- Purification: Employ column chromatography or recrystallization to achieve ≥99% purity, as validated by HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Purity ≥99% is critical for reproducible biological assays .
- Structural Confirmation:
- NMR: Analyze - and -NMR spectra to confirm substituent positions (e.g., methyl groups on pyridine and thiophene, piperidine coupling) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and rule out side products .
- Elemental Analysis: Validate empirical formula consistency .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Respiratory Protection: For powdered forms, use NIOSH-approved P95 respirators to mitigate particulate exposure .
- Emergency Measures: In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .
- Storage: Store in airtight containers at 2–8°C, away from light and moisture .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 25°C, 40°C, and 60°C for 4 weeks, analyzing stability weekly .
- Light Sensitivity: Expose to UV/visible light (ICH Q1B guidelines) and quantify photodegradation products .
Q. What strategies are effective in resolving contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell lines, incubation times) across labs. For example, if conflicting IC values arise in kinase inhibition studies, validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Impurity Analysis: Re-test batches with discrepancies using LC-MS to identify bioactive impurities (e.g., unreacted intermediates) that may skew results .
- Meta-Analysis: Compare data across studies with matched experimental conditions (e.g., pH, solvent, temperature) to isolate variables causing contradictions .
Q. How to investigate the structure-activity relationship (SAR) of modifications on the piperidine-thiophene moiety?
Methodological Answer:
- Systematic Modifications:
- Piperidine Ring: Synthesize analogs with substituents at the 1-position (e.g., alkyl, aryl groups) to assess steric/electronic effects on target binding .
- Thiophene Group: Replace 4-methylthiophene with other heterocycles (e.g., furan, pyrrole) or alter methyl group positioning to evaluate hydrophobic interactions .
- Biological Testing:
- In Vitro Assays: Measure potency in dose-response curves (e.g., enzyme inhibition, receptor binding). For example, test analogs against GPR40 receptors using Ca mobilization assays, as done for structurally related agonists .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
